molecular formula C22H26N2O5S B2742930 N-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-phenylalanine CAS No. 956777-58-5

N-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-phenylalanine

Cat. No.: B2742930
CAS No.: 956777-58-5
M. Wt: 430.52
InChI Key: QLZSOZMWFPKJDM-FQEVSTJZSA-N
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Description

N-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-phenylalanine is a complex organic compound characterized by its unique structure, which includes a phenyl group, a tosylpiperidine moiety, and a carboxamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-phenylalanine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the tosyl group, and the coupling of the phenyl and carboxamido groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. This ensures efficient production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-phenylalanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-methyl-2-(1-tosylpiperidine-4-carboxamido)butanoic acid
  • (S)-4-methyl-2-(1-tosylpiperidine-4-carboxamido)pentanoic acid

Uniqueness

Compared to similar compounds, N-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-phenylalanine is unique due to its specific structural features, such as the phenyl group and the precise arrangement of functional groups. These unique features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-phenylalanine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C₁₈H₂₃N₃O₄S, with a molecular weight of 373.46 g/mol. It features a piperidine ring substituted with a sulfonyl group and an amino acid moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₄S
Molecular Weight373.46 g/mol
CAS Number1013805-37-2

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonyl chlorides, followed by coupling with L-phenylalanine. This multi-step synthesis allows for the introduction of various substituents, enhancing the compound's diversity in biological applications.

Antiviral Properties

Research indicates that compounds structurally similar to this compound exhibit antiviral activity. For instance, derivatives of piperidine have shown effectiveness against viruses such as HIV and HSV, suggesting that modifications to the piperidine core can enhance antiviral efficacy . A study highlighted that specific analogs demonstrated moderate protection against coxsackievirus B2 (CVB-2) and HSV type 1, with significant cytotoxicity profiles indicating potential therapeutic windows .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Piperidine derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The incorporation of the sulfonamide group is known to enhance the antibacterial activity of similar compounds, making it a candidate for further investigation in this area.

Enzyme Inhibition

N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethyl]-N-(4-methylphenyl)benzamide, a related compound, was noted for its potent inhibition of tumor growth through c-Src inhibition in xenograft models . This suggests that this compound may also exhibit similar enzyme inhibitory properties, warranting further exploration in cancer therapeutics.

Case Studies

Several studies have focused on the biological evaluation of piperidine derivatives:

  • Antiviral Screening : A study synthesized various piperidine derivatives and evaluated their antiviral activity against HIV and other viruses. Compounds showed varying degrees of effectiveness, indicating that structural modifications significantly impact biological outcomes .
  • Antibacterial Evaluation : Another research effort assessed the antibacterial activity of piperidine-based compounds against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated promising activity which could lead to the development of new antibiotics .
  • Cytotoxicity Assessment : The cytotoxic effects were measured across different cell lines to determine safety profiles. The findings revealed that while some derivatives exhibited moderate cytotoxicity, others maintained favorable therapeutic indices .

Properties

IUPAC Name

(2S)-2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-16-7-9-19(10-8-16)30(28,29)24-13-11-18(12-14-24)21(25)23-20(22(26)27)15-17-5-3-2-4-6-17/h2-10,18,20H,11-15H2,1H3,(H,23,25)(H,26,27)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZSOZMWFPKJDM-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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